N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-3-methoxybenzamide
Overview
Description
N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-3-methoxybenzamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a dichlorophenyl group, a methoxybenzamide group, and a methylsulfanyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-3-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the dichlorophenyl intermediate: This step involves the reaction of 2,6-dichlorobenzyl chloride with a suitable nucleophile to form the 2,6-dichlorophenyl intermediate.
Introduction of the methylsulfanyl group: The intermediate is then reacted with a thiol compound to introduce the methylsulfanyl group.
Coupling with the methoxybenzamide: The final step involves the coupling of the methylsulfanyl intermediate with 3-methoxybenzamide under appropriate reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow synthesis techniques to ensure consistent production and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified functional groups, such as alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-3-methoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenyl group is known to interact with enzymes and receptors, modulating their activity. The methylsulfanyl linkage and methoxybenzamide group contribute to the compound’s overall bioactivity by enhancing its binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A nonsteroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group.
Sulindac: Another NSAID with a similar sulfoxide group.
Etodolac: An NSAID with a similar methoxybenzamide group.
Uniqueness
N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-3-methoxybenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-3-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2S/c1-22-13-5-2-4-12(10-13)17(21)20-8-9-23-11-14-15(18)6-3-7-16(14)19/h2-7,10H,8-9,11H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYSUKPYZZVCSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCSCC2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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